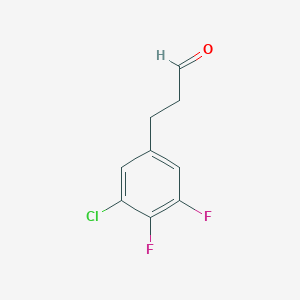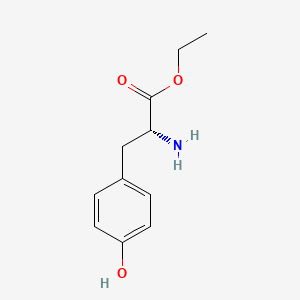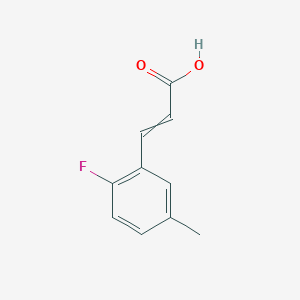
3-(2-fluoro-5-methylphenyl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-fluoro-5-methylphenyl)prop-2-enoic acid is an organic compound with the molecular formula C10H9FO2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methyl group at the 5-position
准备方法
合成路线和反应条件
3-(2-氟-5-甲基苯基)丙-2-烯酸的合成通常涉及以下步骤:
起始原料: 合成从 2-氟-5-甲基苯甲醛开始。
Knoevenagel 缩合: 醛在哌啶或吡啶等碱存在下与丙二酸发生 Knoevenagel 缩合反应。该反应生成相应的肉桂酸衍生物。
纯化: 然后使用重结晶或柱色谱法纯化产物,以获得所需的 3-(2-氟-5-甲基苯基)丙-2-烯酸。
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产率。
化学反应分析
反应类型
3-(2-氟-5-甲基苯基)丙-2-烯酸可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的羧酸或酮。
还原: 还原反应可以将双键转化为单键,形成相应的饱和酸。
取代: 氟原子可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 常用的还原剂包括钯催化剂 (Pd/C) 或硼氢化钠 (NaBH4) 的氢气 (H2)。
取代: 胺或硫醇等亲核试剂可用于取代反应。
主要生成产物
氧化: 形成 3-(2-氟-5-甲基苯基)丙酸。
还原: 形成 3-(2-氟-5-甲基苯基)丙酸。
取代: 根据所用亲核试剂的不同,形成各种取代衍生物。
科学研究应用
3-(2-氟-5-甲基苯基)丙-2-烯酸在科学研究中有多种应用:
化学: 它被用作有机合成中的构建块,用于制备更复杂的分子。
生物学: 研究该化合物潜在的生物活性,包括抗菌和抗炎特性。
医学: 正在进行研究,探索它作为开发新药的药物中间体的潜力。
工业: 它用于合成具有特定性质的专用化学品和材料。
作用机制
3-(2-氟-5-甲基苯基)丙-2-烯酸的作用机制取决于其具体的应用。在生物系统中,它可能与各种分子靶点(如酶或受体)相互作用,导致生物化学途径的调节。氟原子的存在可以增强化合物与其靶点的结合亲和力和选择性。
相似化合物的比较
类似化合物
- 3-(2-氟-4-甲基苯基)丙-2-烯酸
- 3-(2-氟-3-甲基苯基)丙-2-烯酸
- 3-(2-氟-5-甲基苯基)丙酸
独特性
3-(2-氟-5-甲基苯基)丙-2-烯酸的独特之处在于氟原子和甲基在苯环上的特定位置。这种结构排列可以影响其化学反应性和生物活性,使其与其他类似化合物区分开来。
属性
IUPAC Name |
3-(2-fluoro-5-methylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2-6H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGMKJZHPGZBNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride](/img/structure/B12443952.png)
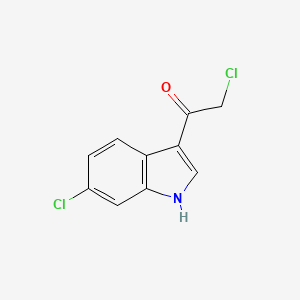
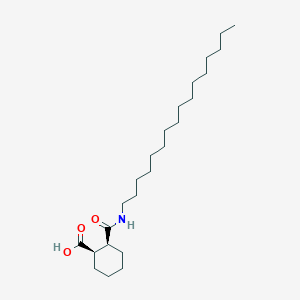
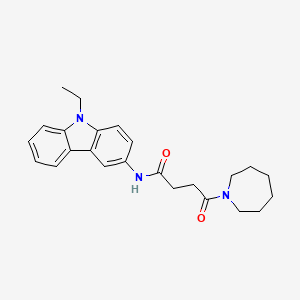
![(R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline](/img/structure/B12443965.png)
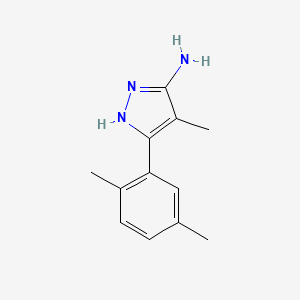

![2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12443994.png)
![4,6-dichloro-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12443998.png)


![N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B12444014.png)
